molecular formula C20H15BrClF3N4O B4974213 N-(4-BROMOPHENYL)-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N-(4-BROMOPHENYL)-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4974213
M. Wt: 499.7 g/mol
InChI Key: QCPAZNNKAISNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-BROMOPHENYL)-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

The synthesis of N-(4-BROMOPHENYL)-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions

Chemical Reactions Analysis

N-(4-BROMOPHENYL)-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:

Scientific Research Applications

N-(4-BROMOPHENYL)-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the biosynthesis of bacterial lipids or interfere with other essential cellular processes . As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

N-(4-BROMOPHENYL)-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

IUPAC Name

N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrClF3N4O/c21-12-6-8-13(9-7-12)26-19(30)17-16(22)18-27-14(11-4-2-1-3-5-11)10-15(20(23,24)25)29(18)28-17/h1-9,14-15,27H,10H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPAZNNKAISNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)Br)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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